molecular formula C8H7BrN2 B13919858 5-Bromo-1-(trideuteriomethyl)indaZole

5-Bromo-1-(trideuteriomethyl)indaZole

Cat. No.: B13919858
M. Wt: 214.08 g/mol
InChI Key: RMCHMXPTUMFFBZ-FIBGUPNXSA-N
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Description

5-Bromo-1-(trideuteriomethyl)indazole is a chemical compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom at the 5th position and a trideuteriomethyl group at the 1st position of the indazole ring. Indazoles are known for their diverse biological activities and are used in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(trideuteriomethyl)indazole typically involves the bromination of 1-(trideuteriomethyl)indazole. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of deuterated reagents and solvents is essential to maintain the trideuteriomethyl group in the compound .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(trideuteriomethyl)indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-1-(trideuteriomethyl)indazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Bromo-1-(trideuteriomethyl)indazole involves its interaction with specific molecular targets. The bromine atom and the trideuteriomethyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-(trideuteriomethyl)indazole is unique due to the presence of both the bromine atom and the trideuteriomethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

214.08 g/mol

IUPAC Name

5-bromo-1-(trideuteriomethyl)indazole

InChI

InChI=1S/C8H7BrN2/c1-11-8-3-2-7(9)4-6(8)5-10-11/h2-5H,1H3/i1D3

InChI Key

RMCHMXPTUMFFBZ-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C=C(C=C2)Br)C=N1

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C=N1

Origin of Product

United States

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